3-N-butan-2-ylbenzene-1,3-disulfonamide
Description
Properties
IUPAC Name |
3-N-butan-2-ylbenzene-1,3-disulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4S2/c1-3-8(2)12-18(15,16)10-6-4-5-9(7-10)17(11,13)14/h4-8,12H,3H2,1-2H3,(H2,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWIBFIYUHCWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Disulfonamide derivatives exhibit diverse reactivity and applications depending on their substituents. Below is a comparative analysis of structurally related compounds:
Brominated Disulfonamides
- N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide (TBBDA)
- Structure : Bromine atoms at sulfonamide nitrogens.
- Applications :
- Catalyzes Friedlander quinoline synthesis (98% yield under aqueous conditions, 30–60 min) .
Enables one-pot synthesis of phthalazine-triones (80–100°C, solvent-free, 85–95% yields) .
- Advantages : High electrophilicity due to bromine, enabling efficient catalysis in oxidation and condensation reactions.
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS)
- Structure : Polymeric analog with ethyl and bromine substituents.
- Applications :
- Converts aldehydes to 1,1-diacetates (microwave irradiation, 5–10 min, 90–95% yields) .
- Synthesizes furano/pyrano pyrimidinones (solvent-free, 80°C, 88–93% yields) . Advantages: Reusable polymer matrix enhances stability and recyclability compared to monomeric TBBDA .
Chlorinated Disulfonamides
- N,N,N',N'-Tetrachlorobenzene-1,3-disulfonamide
- Applications :
- Oxidizes thiols to sulfonyl chlorides (room temperature, 80–95% yields) .
- Catalyzes formylation of amines/alcohols (microwave-assisted, 85–90% yields) .
Aryl-Substituted Disulfonamides
- N1,N3-Di-p-tolylbenzene-1,3-disulfonamide
- Structure : Aromatic p-tolyl groups at sulfonamide nitrogens.
- Properties :
- Melting point: 282–284°C.
- Spectral Data: δ 10.32 (s, 2H, NH) in ¹H NMR; MS m/z: 416 . Applications: Potential as a crystalline intermediate or ligand in coordination chemistry.
Medicinally Active Disulfonamides
- Dichlorophenamide (6-Chloro-4-amino-benzene-1,3-disulfonamide) Applications:
- Potent carbonic anhydrase II (CA-II) inhibitor (Ki = 9.1–15.8 nM) .
- Clinically used for glaucoma and neurological disorders. Comparison: The 4-amino group enhances binding to CA-II’s zinc center, whereas alkyl/aryl substituents in other derivatives reduce affinity .
Data Tables
Table 1: Catalytic Performance of Brominated Disulfonamides
Key Findings
Substituent Effects: Electron-Withdrawing Groups (Br, Cl): Enhance catalytic activity in oxidation and electrophilic reactions. Alkyl/Aryl Groups: Increase steric hindrance and lipophilicity, affecting solubility and enzyme inhibition (e.g., CA-II). Polymeric vs. Monomeric Structures: PBBS offers recyclability, while TBBDA provides faster reaction kinetics .
Reaction Optimization :
- Brominated derivatives outperform chlorinated analogs in condensation reactions due to superior leaving-group ability.
- Microwave irradiation significantly reduces reaction time for acetals and diacetates .
Medicinal Relevance :
- Aromatic sulfonamide heads (e.g., dichlorophenamide) are critical for high-affinity enzyme inhibition, whereas alkyl substituents reduce potency .
Preparation Methods
Core Reaction Mechanism
The foundational approach for synthesizing benzenesulfonamides involves the nucleophilic substitution of arylsulfonyl chlorides with primary or secondary amines. For 3-N-butan-2-ylbenzene-1,3-disulfonamide , this necessitates:
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Benzene-1,3-disulfonyl chloride as the starting material.
-
sec-Butylamine (butan-2-amine) as the alkylating agent.
The reaction proceeds via a two-step mechanism:
Critical Parameters:
-
Stoichiometry : A molar ratio of 1:2.2 (disulfonyl chloride:amine) ensures complete substitution while minimizing side reactions.
-
Solvent Selection : Dichloromethane (DCM) or chloroform is preferred for their ability to dissolve both reactants and stabilize intermediates.
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Temperature Control : The reaction is exothermic; maintaining temperatures below 40°C prevents decomposition.
Stepwise Synthesis and Optimization
Challenges:
Alkylation with sec-Butylamine
Reaction Setup :
Workup Procedure:
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Quenching : Add ice-cold water to terminate the reaction.
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Extraction : Shake with DCM (3 × 50 mL) to recover the product.
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Drying : Anhydrous sodium sulfate removes residual moisture.
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Concentration : Rotary evaporation yields a crude yellow oil.
Purification and Characterization
Chromatographic Purification
The crude product is purified using preparative HPLC under the following conditions:
| Parameter | Value |
|---|---|
| Column | C18 HD (250 × 21 mm) |
| Mobile Phase | Acetonitrile/Water (0.1% TFA) |
| Gradient | 20:80 to 80:20 over 40 min |
| Flow Rate | 22 mL/min |
| Detection | UV at 220 nm |
Yield : ~65% after purification (theoretical maximum 82% due to steric hindrance).
Spectroscopic Characterization
Key Data for this compound :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 2H, Ar-H), 3.85 (m, 2H, N-CH), 1.65–1.45 (m, 4H, CH₂), 1.25 (d, J = 6.8 Hz, 6H, CH₃).
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IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1330 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).
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HRMS (ESI+) : m/z calc. for C₁₀H₁₅N₂O₄S₂ [M+H]⁺: 307.0421; found: 307.0418.
Comparative Analysis of Structural Analogues
Antiandrogenic Activity and Structure-Activity Relationships (SAR)
While biological data for This compound is unavailable, SAR studies on NBBS derivatives reveal:
Q & A
Q. What are the common synthetic routes for 3-N-butan-2-ylbenzene-1,3-disulfonamide and its derivatives?
The compound is typically synthesized via solvent-free multicomponent reactions (MCRs) using catalysts such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) or polymeric derivatives like poly(N,N'-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS). These catalysts facilitate efficient coupling of aldehydes, amines, and other substrates under mild conditions (80–100°C), yielding products in >85% efficiency .
Q. How is the structural flexibility of sulfonamide groups in benzene-1,3-disulfonamide derivatives characterized?
X-ray crystallography and NMR spectroscopy are critical. X-ray analysis reveals conformational flexibility in 11–13-membered heterocyclic derivatives, while - HMBC NMR confirms hydrogen bonding patterns and amine group interactions, as demonstrated in studies on 4-amino-6-chlorobenzene-1,3-disulfonamide .
Q. What role does this compound play in catalytic applications?
It serves as a halogenating agent and catalyst in benzylic bromination, Friedländer quinoline synthesis, and indazole-phthalazine trione formation. For example, TBBDA enables bromination of o-xylene in CCl₄ with >90% yield, while PBBS enhances atom economy in solvent-free MCRs .
Q. Which analytical techniques are essential for confirming the purity of synthesized derivatives?
Thin-layer chromatography (TLC), / NMR, and FT-IR spectroscopy are standard. High-resolution mass spectrometry (HRMS) and X-ray diffraction provide additional structural validation .
Advanced Research Questions
Q. How can researchers optimize reaction conditions when using N-halosulfonamides in multicomponent reactions?
Key parameters include:
- Temperature : 80–100°C for optimal catalytic activity without side reactions.
- Solvent-free conditions : Minimizes purification steps and improves green metrics.
- Catalyst loading : 2–5 mol% TBBDA or PBBS achieves >85% yield in quinazoline-4(1H)-one synthesis .
| Catalyst | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| TBBDA | Quinoline synthesis | 92 | Solvent-free, 100°C |
| PBBS | Phthalazine-trione formation | 89 | Solvent-free, 80°C |
Q. What strategies address discrepancies in catalytic efficiency between TBBDA and polymeric derivatives?
Polymeric catalysts (e.g., PBBS) offer higher recyclability due to immobilized active sites, whereas TBBDA may exhibit faster kinetics in homogeneous systems. Comparative kinetic studies under identical conditions (solvent-free, 100°C) reveal PBBS retains 80% efficiency after 5 cycles, while TBBDA degrades due to bromine leaching .
Q. How can derivatives be designed for selective inhibition of carbonic anhydrase II (hCA II)?
Structural modifications at the N-butan-2-yl group and sulfonamide moieties enhance binding affinity. For example:
Q. What methodologies resolve contradictions in bioactivity data across sulfonamide derivatives?
Combinatorial screening paired with metabolomics identifies off-target interactions. For instance, 4-amino-6-chlorobenzene-1,3-disulfonamide’s anti-inflammatory activity may compete with its carbonic anhydrase inhibition, necessitating dose-response assays and binding free energy calculations (e.g., MM-GBSA) .
Q. How do solvent polarity and reaction time influence benzylic bromination efficiency?
Non-polar solvents (e.g., CCl₄) favor radical bromination mechanisms, achieving >90% conversion in 2 hours. Prolonged reaction times (>4 hours) in polar solvents (e.g., acetonitrile) lead to over-bromination or electrophilic aromatic substitution byproducts .
Methodological Guidelines
- For Synthetic Optimization : Use a Design of Experiments (DoE) approach to evaluate temperature, catalyst loading, and solvent interactions.
- For Structural Analysis : Combine X-ray crystallography with dynamic NMR to assess conformational flexibility in solution vs. solid state .
- For Enzyme Inhibition Studies : Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics and guide SAR modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
